![molecular formula C23H21FN2O4S B2565320 2-(2-fluorophenoxy)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide CAS No. 1005301-88-1](/img/structure/B2565320.png)
2-(2-fluorophenoxy)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
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Description
2-(2-fluorophenoxy)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C23H21FN2O4S and its molecular weight is 440.49. The purity is usually 95%.
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Scientific Research Applications
Anticancer Agent
This compound has been studied for its potential as an anticancer agent . It exhibits inhibitory effects on carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors . By selectively inhibiting CA IX, it can serve as a novel antiproliferative agent, particularly against breast cancer cell lines such as MDA-MB-231 and MCF-7 . The compound’s ability to induce apoptosis in cancer cells further underscores its potential in cancer therapy .
Antimicrobial Activity
Another significant application is in the field of antimicrobial activity . Derivatives of this compound have shown bactericidal activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The compound disrupts membrane architecture and increases reactive oxygen species (ROS) in treated bacterial strains, suggesting a promising structure for the development of new synthetic classes of antimicrobials .
Enzyme Inhibition
The compound’s derivatives have been designed to inhibit carbonic anhydrases present in bacteria, interfering with bacterial growth . This enzyme inhibition is crucial for developing new antibacterial drugs, especially in the face of rising antibiotic resistance.
Apoptosis Induction
Specific derivatives of this compound have been able to induce apoptosis in triple-negative breast cancer cell lines . This process is essential for eliminating cancer cells and preventing the
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O4S/c24-20-10-4-5-11-22(20)30-16-23(27)25-18-13-12-17-7-6-14-26(21(17)15-18)31(28,29)19-8-2-1-3-9-19/h1-5,8-13,15H,6-7,14,16H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUPJWDBOKVBRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3F)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide |
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